N-[(1E)-1-(furan-2-yl)-3-oxo-3-(phenylamino)prop-1-en-2-yl]furan-2-carboxamide
Overview
Description
N-[(1E)-1-(furan-2-yl)-3-oxo-3-(phenylamino)prop-1-en-2-yl]furan-2-carboxamide is a complex organic compound that features a furan ring, a phenyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-1-(furan-2-yl)-3-oxo-3-(phenylamino)prop-1-en-2-yl]furan-2-carboxamide typically involves the reaction of 2-acetylfuran with substituted benzaldehydes under acidic conditions. The reaction proceeds through an aldol condensation mechanism, using 1-M HCl in acetic acid solution . This method yields the desired compound as a solid product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-1-(furan-2-yl)-3-oxo-3-(phenylamino)prop-1-en-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[(1E)-1-(furan-2-yl)-3-oxo-3-(phenylamino)prop-1-en-2-yl]furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as a tyrosinase inhibitor, which could be useful in treating hyperpigmentation disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(1E)-1-(furan-2-yl)-3-oxo-3-(phenylamino)prop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the catalytic and allosteric sites of the enzyme, inhibiting its activity . This interaction is facilitated by hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A simpler furan derivative used in various organic syntheses.
2-Acetylfuran: Another furan derivative that serves as a precursor in the synthesis of more complex molecules.
Phenylfuran: A compound with a similar structure but lacking the amide linkage.
Uniqueness
N-[(1E)-1-(furan-2-yl)-3-oxo-3-(phenylamino)prop-1-en-2-yl]furan-2-carboxamide is unique due to its combination of a furan ring, a phenyl group, and an amide linkage. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(E)-3-anilino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-17(19-13-6-2-1-3-7-13)15(12-14-8-4-10-23-14)20-18(22)16-9-5-11-24-16/h1-12H,(H,19,21)(H,20,22)/b15-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTSSJAHHKPIQE-NTCAYCPXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49726060 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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